Chlorphoxim

Description

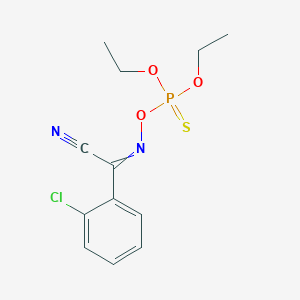

Structure

2D Structure

3D Structure

Properties

CAS No. |

14816-20-7 |

|---|---|

Molecular Formula |

C12H14ClN2O3PS |

Molecular Weight |

332.74 g/mol |

IUPAC Name |

(1E)-2-chloro-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide |

InChI |

InChI=1S/C12H14ClN2O3PS/c1-3-16-19(20,17-4-2)18-15-12(9-14)10-7-5-6-8-11(10)13/h5-8H,3-4H2,1-2H3/b15-12- |

InChI Key |

GQKRUMZWUHSLJF-QINSGFPZSA-N |

SMILES |

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1Cl |

Isomeric SMILES |

CCOP(=S)(OCC)O/N=C(/C#N)\C1=CC=CC=C1Cl |

Canonical SMILES |

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1Cl |

Other CAS No. |

14816-20-7 |

Pictograms |

Acute Toxic |

solubility |

5.11e-06 M |

Synonyms |

Bay 78182 chlorphoxim o-chlorophenylglyoxylonitrile oxime O,O-diethyl phosphorothioate |

Origin of Product |

United States |

Historical Context and Application Paradigms of Chlorphoxim

Early Development and Introduction as an Insecticide

Chlorphoxim emerged as a non-systemic insecticide with both contact and stomach action. herts.ac.uk As an organothiophosphate insecticide, it functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. herts.ac.uk Its development provided a new chemical tool for pest control, and it was formulated in various forms, including emulsifiable concentrates. herts.ac.ukwho.int Early research and testing focused on its efficacy against a range of insect pests. who.int

Role in Vector Control Programs (e.g., Onchocerciasis Control)

This compound's most notable application has been in the realm of public health, specifically in the control of disease vectors. It became a key tool in the Onchocerciasis Control Programme (OCP) in West Africa, a major international effort launched in 1974 to combat onchocerciasis, or river blindness. ird.fr The disease is transmitted by the blackfly, Simulium damnosum, whose larvae thrive in fast-flowing rivers. ird.fr

The OCP initially relied heavily on the larvicide temephos (B1682015). ird.fr However, by 1980, resistance to temephos was detected in populations of S. damnosum. who.int This development necessitated the search for an effective alternative, and this compound was identified as a viable option. who.int Extensive field trials were conducted to determine its efficacy and environmental impact. who.intworldbank.org

Experimental and operational evaluations in the Bandama basin of Ivory Coast in 1980 demonstrated that this compound could achieve high mortality rates of blackfly larvae. who.int It was applied to rivers, often by helicopter, to control the larval stages of the vector. who.int

Table 1: this compound in the Onchocerciasis Control Programme

| Parameter | Details | Source(s) |

|---|---|---|

| Target Vector | Simulium damnosum complex (blackfly) | ird.fr |

| Disease Controlled | Onchocerciasis (River Blindness) | ird.fr |

| Initial Primary Insecticide | Temephos | ird.fr |

| Reason for this compound Introduction | Development of resistance to temephos | who.int |

| Year of Initial Use in OCP | Extensive trials began around 1977, with operational use following the confirmation of temephos resistance in 1980. | who.intworldbank.org |

| Application Method | Primarily aerial application (helicopter) into rivers. | who.int |

Evolution of Insecticide Use Patterns and this compound's Position

The emergence of insecticide resistance has been a driving force in the evolution of vector control strategies. Just as temephos resistance led to the introduction of this compound, resistance to this compound itself was later observed. nih.govnih.gov By October 1981, cross-resistance to this compound was discovered in temephos-resistant strains of S. soubrense/sanctipauli. who.int

This development underscored a critical lesson in vector control: the need for insecticide rotation to manage resistance. nih.gov The OCP, and other vector control programs, moved towards a strategy of using multiple insecticides in rotation. nih.gov For instance, a proposed annual sequence of treatments involved using Bacillus thuringiensis serotype H-14 (B.t. H-14) during low river discharge, followed by this compound, and then a pyrethroid like permethrin (B1679614) to counteract the selection for organophosphate resistance. nih.gov

This compound's position, therefore, shifted from a primary replacement for temephos to one component within a more complex, integrated resistance management strategy. who.int The choice of insecticide began to depend on various factors, including the level of resistance in the vector population, river discharge rates, and the relative cost and environmental impact of the available options. who.int While more toxic than temephos, this compound was considered less toxic than other alternatives like permethrin or carbosulfan (B1218777). who.int

The broader trend in insecticide use has been influenced by the development of new chemical classes with different modes of action, such as neonicotinoids, benzoylureas, and pyrethroids, as well as the increasing use of biological insecticides. plantprotection.plumn.edu This diversification of available tools has further situated organophosphates like this compound within a wider array of options for pest and vector management. nih.gov The practice of agriculture in urban settings has also been identified as a contributor to the rapid expansion of insecticide resistance in disease vectors, highlighting the interconnectedness of different sectors in shaping resistance patterns. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| Aldicarb | Carbamate |

| Allethrin | Pyrethroid |

| Bacillus sphaericus | Biopesticide |

| Bacillus thuringiensis | Biopesticide |

| Bendiocarb | Carbamate |

| Carbaryl | Carbamate |

| Carbosulfan | Carbamate |

| This compound | Organophosphate |

| Cyphenothrin | Pyrethroid |

| DDT | Organochlorine |

| Deltamethrin | Pyrethroid |

| Diflubenzuron | Benzoylurea |

| Dinotefuran | Neonicotinoid |

| Fenitrothion | Organophosphate |

| Fipronil | Phenylpyrazole |

| Imidacloprid | Neonicotinoid |

| Lufenuron | Benzoylurea |

| Malathion | Organophosphate |

| Methoprene | Insect Growth Regulator |

| Methoxychlor | Organochlorine |

| Permethrin | Pyrethroid |

| Phoxim (B1677734) | Organophosphate |

| Propoxur | Carbamate |

| Pyraclofos | Organophosphate |

| Resmethrin | Pyrethroid |

| Spirodiclofen | Tetronic Acid Derivative |

| Spiromesifen | Tetronic Acid Derivative |

| Temephos | Organophosphate |

| Thiacloprid | Neonicotinoid |

| Thiamethoxam | Neonicotinoid |

Mechanistic Biochemistry of Chlorphoxim Action in Invertebrates

Acetylcholinesterase Inhibition as Primary Mode of Action

The principal molecular target of Chlorphoxim's active oxon metabolite is the enzyme acetylcholinesterase (AChE). nih.gov This enzyme plays a crucial role in the cholinergic synapses of the invertebrate central nervous system. nih.gov Its biological function is to catalyze the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a reaction essential for terminating the nerve impulse and allowing the postsynaptic neuron to return to its resting state. nih.govmdpi.com By inhibiting AChE, this compound's oxon metabolite prevents the breakdown of ACh, leading to its accumulation in the synaptic cleft. mdpi.com This results in excessive and prolonged stimulation of cholinergic receptors, disrupting normal nerve function and ultimately leading to the death of the insect. nih.gov

Table 1: Inhibitory Potency of Phoxim (B1677734) and Phoxim-Oxon against Human Brain Acetylcholinesterase This table presents pI₅₀ and pI₉₀ values, which measure the concentration of an inhibitor required to decrease enzyme activity by 50% and 90%, respectively. Higher values indicate greater inhibitory potency.

| Compound | pI₅₀ | pI₉₀ |

| Phoxim | 5.39 | 4.60 |

| Phoxim-Oxon | 5.77 | 5.00 |

Data sourced from a study on human brain acetylcholinesterase. nih.gov

The kinetics of inhibition by organophosphates are complex. For example, studies with chlorpyrifos-oxon, another related organophosphate, show that the bimolecular inhibitory rate constant (kᵢ) can vary with inhibitor concentration, suggesting complex interactions that may involve a secondary peripheral binding site on the AChE molecule in addition to the primary active site. nih.gov The inhibition is generally considered irreversible due to the stability of the phosphorylated enzyme, which can undergo a further process called "aging," making it even more resistant to reactivation. nih.gov The half-life of aging for phoxim-oxon inhibited human AChE has been reported to be 28 hours. nih.gov

The insecticidal action of this compound's oxon metabolite is initiated by its binding within the active-site gorge of the acetylcholinesterase enzyme. The process culminates in the phosphorylation of a highly reactive serine hydroxyl group within the enzyme's catalytic triad. nih.gov This covalent modification mimics the transition state of acetylcholine hydrolysis but results in a stable, non-functional enzyme.

Molecular docking studies, while conducted on human AChE with a related compound (Phoxim Ethyl Phosphonate), offer valuable insights into the specific molecular interactions that facilitate this inhibition. These computational models predict that the organophosphate binds in the active site, stabilized by interactions with key amino acid residues. ijpsr.com

Table 2: Predicted Molecular Interactions of Phoxim Ethyl Phosphonate with Human Acetylcholinesterase This table details the results from a molecular docking simulation, showing the predicted binding affinity and key interacting amino acid residues in the enzyme's active site.

| Parameter | Value / Residues |

| Predicted Binding Affinity (Glide Docking Score) | -6.247 kcal/mol |

| Key Interacting Amino Acid Residues | Trp86, Gly121, Ser203 |

Data from a computational docking study of Phoxim Ethyl Phosphonate with human AChE. ijpsr.com

In this model, the compound interacts with Serine-203 (Ser203), the catalytic serine that becomes phosphorylated. ijpsr.com Additionally, interactions with Tryptophan-86 (Trp86) at the anionic subsite and Glycine-121 (Gly121) contribute to the proper orientation and binding of the inhibitor within the active site. ijpsr.com The aromatic side chain of Trp86 is particularly important for binding the substrate, acetylcholine, and inhibitors that mimic it. ijpsr.com The covalent modification of Ser203 prevents the enzyme from performing its normal catalytic cycle, leading to its effective inactivation.

Consequences for Insect Nervous System Physiology

The irreversible inhibition of acetylcholinesterase by this compound triggers a cascade of events at the physiological level, leading to severe disruption of the invertebrate nervous system. The integrity of synaptic transmission is compromised, resulting in a range of debilitating and ultimately lethal effects.

In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to receptors on the postsynaptic membrane, propagating the nerve signal. AChE rapidly hydrolyzes the acetylcholine to terminate this signal. The inhibition of AChE by this compound's oxon metabolite eliminates this crucial "off switch." mdpi.com

Consequently, acetylcholine accumulates to abnormally high concentrations within the synapse. mdpi.com This leads to the persistent and uncontrolled stimulation of postsynaptic acetylcholine receptors. The postsynaptic neuron is thrown into a state of continuous, chaotic firing, preventing the organized transmission of nerve impulses. This hyperexcitation of the central nervous system is the fundamental cause of the acute toxicity observed in poisoned invertebrates. nih.gov

The widespread disruption of neurotransmission manifests as a variety of physiological and behavioral abnormalities in invertebrates exposed to this compound. Even at sublethal concentrations, the insecticide can significantly impair an insect's ability to perform complex behaviors essential for survival and reproduction.

Studies on the related insecticide phoxim have documented these effects. For example, in the parasitoid wasp Meteorus pulchricornis, sublethal exposure to phoxim was shown to significantly increase the tendency of female wasps to leave a host patch, thereby reducing their foraging and oviposition efficiency. nih.gov Furthermore, the exposure negatively impacted the fitness of their offspring, leading to smaller body size and shorter longevity. nih.gov

In the silkworm, Bombyx mori, exposure to phoxim induced observable toxic effects, including mild poisoning symptoms such as body wrinkling and rapid, uncontrollable head movements. nih.gov These symptoms are indicative of a loss of fine motor control resulting from nervous system hyperexcitation. Such exposure also leads to significant reductions in body weight and cocoon weight, demonstrating a broader physiological impact on the insect's growth and development. nih.gov At higher concentrations, more severe symptoms like vomiting and behavioral abnormalities are observed. nih.gov These alterations in behavior and physiology directly compromise the invertebrate's ability to feed, reproduce, and evade predators, leading to reduced fitness and, at sufficient exposure levels, death.

Insecticide Resistance Mechanisms and Management in Pest Populations

Biochemical Mechanisms of Resistance to Chlorphoxim

Insects have evolved several biochemical strategies to counteract the toxic effects of this compound. These mechanisms primarily involve the modification of the target site of the insecticide or an enhanced ability to detoxify the compound.

Elevated Non-Specific Esterase Activity

One of the prominent mechanisms of resistance to this compound involves the increased activity of non-specific esterases. These enzymes play a crucial role in detoxifying the insecticide by hydrolyzing its ester bonds, rendering it non-toxic.

**Interactive Data Table: General Esterase Activity in this compound-Resistant and Susceptible *S. sanctipauli***

| Strain | Life Stage | Mean Esterase Activity (nmol/min/mg protein) | Fold Increase |

|---|---|---|---|

| Susceptible | Larva | [Data not available in specific units] | - |

| Resistant | Larva | [Significantly higher than susceptible] | [Fold increase data not specified] |

| Susceptible | Adult | [Data not available in specific units] | - |

| Resistant | Adult | [Significantly higher than susceptible] | [Fold increase data not specified] |

Note: While the source confirms a statistically significant increase in esterase activity in resistant strains, specific mean activity values and fold increases for this compound resistance are not provided in the available text. The table structure is representative of how such data would be presented.

Altered Acetylcholinesterase Insensitivity

This compound, like other organophosphate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing paralysis and death. A key mechanism of resistance is the alteration of the AChE enzyme, which reduces its sensitivity to inhibition by the insecticide.

However, studies on this compound-resistant strains of Simulium sanctipauli have indicated that this mechanism may not be a significant factor in their resistance profile. cambridge.org Inhibition assays showed that acetylcholinesterase activity in both resistant and susceptible strains was inhibited by over 70%, suggesting that the sensitivity of the AChE target site is not altered in this case. cambridge.org This finding points towards detoxification mechanisms being the primary driver of resistance in these populations.

Increased Oxidative Metabolism via Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (P450s) are a large family of enzymes that play a critical role in the metabolism of a wide range of xenobiotics, including insecticides. nih.govnih.gov Increased activity of these enzymes can lead to enhanced detoxification of insecticides, thereby conferring resistance. nih.govnih.gov

In the context of this compound resistance, preliminary studies have implicated oxidative cleavage as one of the metabolic pathways involved in its detoxification in Simulium damnosum sensu lato. cambridge.orgcambridge.org Research on resistant strains of S. sanctipauli showed evidence of an increase in detoxification through oxidative routes compared to susceptible strains. cambridge.orgcambridge.org This increased oxidative detoxification was associated with a slight, though not statistically significant, increase in the levels of cytochrome P450. cambridge.orgcambridge.org This suggests that while P450s may contribute to this compound resistance, their role might be part of a multifactorial resistance mechanism. cambridge.orgcambridge.org

Role of Glutathione (B108866) S-Transferases in Detoxification

Glutathione S-transferases (GSTs) are another major family of detoxification enzymes that contribute to insecticide resistance. nih.govnih.gov These enzymes catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, including insecticides, making them more water-soluble and easier to excrete. mdpi.com

Genetic Basis and Molecular Characterization of Resistance Alleles

The biochemical mechanisms of resistance are underpinned by genetic changes within the pest population. These changes can include mutations in the target-site genes or alterations in the expression of detoxification genes.

For organophosphate insecticides in general, resistance-conferring mutations in the acetylcholinesterase gene (ace-1) have been identified in various insect species. nih.gov These mutations lead to amino acid substitutions in the AChE enzyme, reducing its sensitivity to inhibition. However, as noted earlier, this mechanism does not appear to be a primary factor in this compound resistance in Simulium sanctipauli. cambridge.org

The genetic basis for the enhanced activity of detoxification enzymes, such as esterases and cytochrome P450s, often involves the upregulation of the genes encoding these enzymes. myspecies.infomdpi.com This can be due to changes in regulatory regions of the genes or gene amplification, where the number of copies of a particular gene increases in the genome. While specific resistance alleles for this compound have not been detailed in the provided search results, the observed increases in enzyme activity strongly suggest underlying genetic modifications.

Evolutionary Dynamics of Resistance in Field Populations

The evolution of insecticide resistance in field populations is a dynamic process influenced by factors such as the intensity and frequency of insecticide application, the genetics of the pest population, and the fitness costs associated with resistance.

The Onchocerciasis Control Programme in West Africa provides a real-world example of the evolutionary dynamics of insecticide resistance. The program's reliance on organophosphate insecticides, including temephos (B1682015) and subsequently this compound, created strong selection pressure for resistance in Simulium vector populations. The development of resistance to temephos was often accompanied by cross-resistance to this compound. cambridge.org

The management of resistance within this program has involved rotating different classes of insecticides to reduce the selection pressure for any single resistance mechanism. The prevalence of resistance is not static and can fluctuate based on the control strategies employed. Monitoring the frequency of resistance and understanding the underlying mechanisms are crucial for adapting these strategies to maintain the effectiveness of vector control. The observation of seasonal fluctuations in resistance mutation frequencies in some mosquito populations highlights the complex interplay between insecticide pressure and the fitness of resistant individuals in the absence of the insecticide. nih.govnih.gov

Strategies for Resistance Management in Public Health and Agricultural Contexts

Insecticide Rotation and Alternation Protocols

Insecticide rotation is a cornerstone of resistance management, involving the sequential use of different classes of insecticides to target successive generations of a pest. who.int This strategy is designed to ensure that individuals resistant to one insecticide are controlled by the subsequent, different-acting insecticide, thereby delaying the buildup of resistant individuals in the population.

A notable example of a structured rotation protocol involving this compound was proposed and implemented by the Onchocerciasis Control Programme. After populations of Simulium damnosum developed resistance to temephos, with a demonstrated 14-fold cross-resistance to this compound, a multi-insecticide strategy was devised. nih.gov This protocol was tailored to the changing river conditions throughout the year:

Low River Discharge: Use of Bacillus thuringiensis serotype H-14 (B.t. H-14), a microbial larvicide with a distinct mode of action, when river levels were low (below 75 m³/s). nih.gov

Rising River Discharge: Application of this compound for approximately eight weekly cycles as river discharge increased. nih.gov

Peak Flow/Resistance Management: Introduction of a pyrethroid, such as permethrin (B1679614), for up to six treatment cycles. This was intended to control the organophosphate-resistant populations and was based on the observation that these populations showed increased susceptibility to pyrethroids. nih.gov This negative cross-resistance was seen as a key element to actively manage and potentially reverse this compound resistance. nih.govnih.gov

Falling River Discharge: A return to this compound or another agent like carbosulfan (B1218777) until river levels dropped sufficiently to allow the reintroduction of B.t. H-14. nih.gov

This complex alternation was designed not only to maintain vector control but also to actively manage the frequency of resistance genes within the blackfly populations. nih.gov The use of permethrin was found to contribute to the reversion of this compound resistance, highlighting the operational benefits of a well-designed rotation based on an understanding of cross-resistance patterns. openedition.org

Monitoring and Surveillance of Resistance Development

Effective resistance management is impossible without a robust system for monitoring and surveillance. nih.gov Such systems are essential for detecting resistance at an early stage, tracking its geographical spread, and understanding its intensity, thereby providing the necessary data to make informed decisions about insecticide use. nih.govwho.int

Within the Onchocerciasis Control Programme, a comprehensive surveillance system was fundamental to managing resistance to both temephos and this compound. The protocol involved several key activities:

Routine Susceptibility Testing: Regular collection of S. damnosum larvae from various river basins for bioassays. These tests established baseline susceptibility levels and detected deviations that indicated emerging resistance. nih.govcore.ac.uk Standardized World Health Organization (WHO) methods were employed, exposing larvae to diagnostic concentrations of insecticides to determine mortality rates and calculate lethal concentration values (e.g., LC50 and LC95). core.ac.uk

Cytotaxonomic Identification: Larvae undergoing susceptibility testing were also identified to the species level within the S. damnosum complex. This was crucial as different sibling species (e.g., S. sanctipauli, S. sirbanum) were found to develop resistance, and understanding the species involved helped to track the movement and hybridization of resistant populations. nih.govnih.gov

Operational Monitoring: The surveillance data was used to guide the insecticide rotation strategy in real-time. The detection of resistance in a specific area would trigger a switch to an alternative insecticide, such as permethrin or B.t. H-14, to control the resistant population and mitigate further selection pressure. nih.gov

The data gathered from this surveillance provided critical insights into the dynamics of resistance. For instance, testing revealed significant variations in the susceptibility of different blackfly populations to this compound across Mali and the Ivory Coast, as detailed in the table below.

Susceptibility of Simulium damnosum Complex Larvae to this compound in West Africa

| Country | River and Locality | Species | LC50 (ppm) | LC95 (ppm) |

|---|---|---|---|---|

| Mali | Baoulé at Tienfala | S. damnosum / S. sirbanum | 0.0035 | 0.068 |

| Ivory Coast | White Bandama at Niaka | S. damnosum / S. sirbanum | 0.004 | 0.025 |

| Ivory Coast | Marahoué at Danangoro | S. soubrense / S. sanctipauli | 0.0017 | 0.025 |

| Ivory Coast | Sassandra at Sémien | S. yahense / S. sanctipauli | 0.019 | 0.1 |

Data derived from field surveillance studies conducted by the World Health Organization, illustrating the lethal concentrations of this compound required to control 50% (LC50) and 95% (LC95) of various blackfly populations. core.ac.uk

This continuous cycle of monitoring and strategic response allowed the OCP to maintain effective vector control for many years despite the inevitable emergence of insecticide resistance. nih.govnih.gov

Environmental Fate and Degradation Pathways of Chlorphoxim

Hydrolytic Transformation Processes

Hydrolysis is a primary chemical degradation pathway for many organophosphate pesticides, involving the cleavage of chemical bonds by reaction with water. The rate of this process is often pH-dependent. For the analogous compound Phoxim (B1677734), hydrolysis is a significant route of degradation, with its stability being notably influenced by the pH of the aqueous environment. nih.govresearchgate.net

Studies on Phoxim have shown that it is unstable in aqueous solutions, with the rate of degradation increasing as the pH becomes more alkaline. nih.govresearchgate.net During hydrolysis experiments, the degradation of Phoxim ranged from 41% at pH 4 to 85% at pH 9. nih.gov The half-life for the hydrolysis of Phoxim has been reported to vary significantly with pH. nih.gov

Hydrolytic Half-life of Phoxim at 22°C

| pH | Half-life (hours) |

| 4 | 204 |

| 7 | Not explicitly stated, but degradation is intermediate |

| 9 | 10 |

| Data derived from studies on the analogous compound Phoxim. nih.gov |

This pH-dependent instability suggests that in alkaline aquatic environments, the hydrolytic degradation of Chlorphoxim would likely be a rapid and significant dissipation process. The primary metabolites formed through the hydrolysis of Phoxim are α-hydroxy-imino-phenylacetonitrile and benzoic acid. inchem.org

Photolytic Dissipation Mechanisms

Photolysis, or degradation by sunlight, is another crucial abiotic process that can contribute to the breakdown of pesticides in the environment, particularly on plant surfaces and in surface waters. Organophosphate pesticides can undergo photolytic degradation, and for Phoxim, this process is considered a significant dissipation pathway. nih.govinchem.org

The presence of light enhances the degradation of Phoxim in water. nih.gov Experimental data for Phoxim shows a considerable reduction in its half-life when exposed to light, with the rate also being influenced by pH. nih.gov

Photolytic Half-life of Phoxim in Water

| pH | Half-life (hours) |

| 4 | 37 |

| 7 | 22 |

| 9 | 9 |

| Data derived from studies on the analogous compound Phoxim. nih.gov |

These findings indicate that sunlight plays a vital role in the degradation of Phoxim, and by extension, likely this compound, in the environment. nih.gov The UV spectrum of Phoxim shows an absorption peak that overlaps with the sunlight emission in the troposphere, making direct interaction with sunlight possible. inchem.org Photodegradation of Phoxim can lead to the formation of various metabolites, including a photoisomerization product. inchem.org

Microbial Biotransformation and Biodegradation in Environmental Compartments

Microbial activity is a fundamental component of pesticide degradation in soil and aquatic systems. Microorganisms can utilize pesticides as a source of carbon or other nutrients, or they can co-metabolically transform them. redalyc.orgoup.com For organophosphate pesticides like this compound, biodegradation is a key process influencing their environmental persistence. nih.govlyellcollection.org

Aerobic Degradation

Under aerobic conditions (in the presence of oxygen), microbial degradation is often the most significant pathway for the breakdown of organophosphate pesticides in soil. lyellcollection.org Laboratory and field experiments with Phoxim have demonstrated its degradation in various soil types, with half-lives ranging from one day to about two weeks. inchem.org However, in a greenhouse study, a longer half-life of approximately eight weeks was observed. inchem.org The formulation of the pesticide can also significantly influence its degradation rate in soil. nih.gov For instance, the half-life of Phoxim in an emulsifiable concentrate (EC) formulation in soil was found to be 4.1–6.2 days, while for a granule (G) formulation, it was 31.5–49.5 days. nih.gov

The primary metabolites of Phoxim identified in soil under aerobic conditions include α-hydroxy-imino-phenylacetonitrile and benzoic acid, which are formed through hydrolysis. inchem.org Diethyl phosphoric acids have also been detected as soil metabolites. inchem.org

Anaerobic Degradation

In environments with limited or no oxygen, such as flooded soils or sediments, anaerobic degradation becomes the dominant microbial process. While specific studies on the anaerobic degradation of this compound are scarce, the general principles of organophosphate degradation suggest that this pathway is also relevant. redalyc.orgresearchgate.net Microbial metabolism under anaerobic conditions can involve different enzymatic pathways compared to aerobic conditions, potentially leading to different degradation products and rates. redalyc.org For many organic pollutants, anaerobic degradation can be a slower process than aerobic degradation. scielo.br

Metabolite Formation and Persistence in Environmental Media

The degradation of this compound, like its analog Phoxim, results in the formation of various transformation products or metabolites. The nature and persistence of these metabolites are important for a complete environmental assessment, as they can sometimes be more mobile or persistent than the parent compound. mdpi.com

As established through studies on Phoxim, key metabolites resulting from hydrolysis and microbial degradation in soil include α-hydroxy-imino-phenylacetonitrile and benzoic acid. inchem.org Diethyl phosphoric acids are also identified as metabolites in soil. inchem.org In studies on Phoxim degradation by the bacterium Novosphingobium sp. RL4, identified metabolites included methyl dihydrogen phosphate (B84403), phoxom, O,O-diethylthiophosphoric ester, and 4-Hydroxyquinazoline. frontiersin.org The degradation of Phoxim in plants is largely governed by its photochemical degradation and the subsequent reactions of the resulting products. inchem.org

The mobility of these metabolites is a key factor in their environmental fate. Leaching experiments with Phoxim have shown that the parent compound and its metabolites generally remain in the upper layers of the soil, suggesting low mobility. inchem.org

Ecotoxicological Studies on Non Target Organisms in Environmental Systems

Impacts on Aquatic Invertebrates and Ecosystems

The introduction of pesticides such as chlorphoxim into aquatic environments raises concerns about their effects on non-target organisms, which are crucial to ecosystem health.

Acute and Chronic Toxicity to Diverse Taxa (e.g., Crustaceans, Trichoptera, Oligochaetes)

This compound, an organophosphorous insecticide, has demonstrated varying levels of toxicity to a range of non-target aquatic invertebrates. fao.org While some studies suggest a lower toxicity to fish, the impact on invertebrate communities can be significant. fao.orgherts.ac.uk

Initial applications of this compound can have a pronounced short-term effect on invertebrate populations. fao.org However, studies within the Onchocerciasis Control Programme (OCP) in West Africa, where this compound was used as a larvicide, indicated that these impacts may lessen after about a year of repeated applications, suggesting a degree of resilience or recovery within the ecosystem. fao.org The OCP's strategy of rotating different classes of insecticides, including this compound, was adopted after resistance to temephos (B1682015) was observed. openedition.org

Research has shown that aquatic insects and some crustaceans are generally more sensitive to organophosphorous insecticides than fish. wur.nl Different invertebrate taxa exhibit varying degrees of susceptibility to chemical larvicides like this compound. Studies have found that Baetidae (mayflies) are among the most susceptible, while Hydropsychidae (caddisflies) are fairly susceptible, and Chironomidae (non-biting midges) are the least susceptible. openedition.org This differential sensitivity can lead to shifts in the relative abundance of species within the invertebrate community. fao.org

Chronic toxicity tests have suggested that concentrations of certain insecticides above specific thresholds would likely be harmful to most aquatic animals. epa.gov For instance, while not specific to this compound, chronic tests on other insecticides have shown that concentrations exceeding 21.6 µg/l would be very deleterious. epa.gov It is important to note that toxicity can be a function of both concentration and exposure time, with some chemicals acting as cumulative poisons. epa.gov

Table 1: Susceptibility of Aquatic Invertebrate Taxa to Chemical Larvicides

| Taxon | Susceptibility Level | Reference |

|---|---|---|

| Baetidae | Most Susceptible | openedition.org |

| Hydropsychidae | Fairly Susceptible | openedition.org |

Enzyme Inhibition in Non-Target Aquatic Fauna

A primary mechanism of toxicity for organophosphate insecticides like this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. nih.govresearchgate.net Studies on fish exposed to this compound have demonstrated this inhibitory effect.

In a study involving caged Tilapia zilli in the Marahoué River during this compound treatment, a significant reduction in brain AChE activity was observed. openedition.orgopenedition.org The enzyme activity was reduced by 16.32% after 2 hours and 19.06% after 5 hours of treatment. openedition.orgopenedition.org It is suggested that closer to the point of larvicide release, the level of enzyme inhibition could be even greater than the observed 20% due to higher concentrations. openedition.orgopenedition.org

Interestingly, in the same study, fish randomly sampled from other rivers (Bandama and N'zi) that had also been treated with this compound did not show significantly different AChE activity levels compared to controls. openedition.org This suggests that factors such as the distance from the application point and the low persistence of this compound in the environment may mitigate its toxic effects on the broader fish population. openedition.org The ability of fish to move to safer downstream waters also contributes to their survival. openedition.org

In contrast, similar experiments with temephos, another organophosphate insecticide, did not show any significant inhibitory effect on fish brain AChE activity, indicating that this compound is more toxic to fish in this regard. openedition.org

Effects on Microalgal and Phytoplankton Populations

The impact of pesticides on microalgae and phytoplankton is a critical area of ecotoxicological research, as these organisms form the base of most aquatic food webs. While specific studies focusing solely on the effects of this compound on microalgal and phytoplankton populations are not extensively detailed in the provided search results, general principles of pesticide ecotoxicology can be applied.

Herbicides and other pesticides can act as chemical stressors on microalgae, potentially affecting the structure of phytoplankton communities. nih.gov Such stressors can lead to changes in growth rates, population dynamics, and macromolecule content. nih.gov For example, some herbicides have been shown to lower the growth rates of certain microalgae while stimulating the proliferation of others, such as toxigenic cyanobacteria. nih.gov

The pH of the water, which can be influenced by various factors including chemical runoff, can also significantly affect algal growth. researchgate.net Variations in pH can alter the availability of carbon and essential nutrients, and extreme pH levels can have direct physiological effects on phytoplankton. researchgate.net

Monitoring changes in the composition and abundance of microalgae is a valuable tool for assessing the degree of pollution in water bodies. mdpi.com Diatoms and cyanobacteria are often used as indicator species for environmental stressors like eutrophication and chemical contamination. mdpi.com

Induction of Oxidative Stress in Aquatic Organisms

This compound exposure has been shown to induce significant oxidative stress in aquatic organisms. nih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to detoxify these reactive products. nih.govresearchgate.net

Studies using zebrafish (Danio rerio) as a model organism have revealed that this compound exposure leads to an increase in ROS. nih.govresearchgate.netresearchgate.net This is accompanied by the inhibition of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govresearchgate.netresearchgate.net The inhibition of these enzymes impairs the organism's ability to neutralize harmful ROS, leading to cellular damage.

The induction of oxidative stress by this compound is linked to more severe toxicological endpoints, including neurotoxicity and apoptosis (programmed cell death). nih.govresearchgate.net Research has shown that the neurotoxic effects of this compound in zebrafish embryos can be rescued by the use of an antioxidant, astaxanthin, which works by relieving oxidative stress and apoptosis. nih.gov This finding underscores the central role of oxidative stress in the toxicity mechanism of this compound. nih.gov

Table 2: Effects of this compound on Oxidative Stress Markers in Zebrafish Embryos

| Biomarker | Effect of this compound Exposure | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | nih.govresearchgate.netresearchgate.net |

| Superoxide Dismutase (SOD) | Inhibited | nih.govresearchgate.netresearchgate.net |

Effects on Terrestrial Non-Target Arthropods and Soil Biota

The assessment of risks posed by plant protection products to terrestrial non-target arthropods (NTAs) is a crucial component of environmental safety evaluations. europa.eu These organisms provide essential ecosystem services, including pest control, pollination, and supporting the food web. europa.eueurofins.com

Ecotoxicity studies are required by international authorities to evaluate the potential for severe effects on beneficial arthropods that are not the primary target of a pesticide. noack-lab.com These studies can range from initial laboratory-based (Tier 1) tests on glass plates to more complex extended laboratory (Tier 2) and field studies. noack-lab.compan-europe.info

The risk assessment process often involves a tiered approach. bugwood.org Initial tiers may use a Hazard Quotient (HQ) approach, which compares the pesticide application rate to the lethal rate (e.g., LR50) determined in laboratory studies with sensitive indicator species like Aphidius rhopalosiphi and Typhlodromus pyri. pan-europe.info If the HQ exceeds a certain trigger value, it indicates a potential hazard, prompting further, higher-tier testing. pan-europe.info

Field studies are vital for evaluating the impacts of plant protection products in a more realistic environmental setting. eurofins.com These studies can be designed to assess effects on specific groups of arthropods or on the entire community, both within the crop area and in off-field habitats. eurofins.com For soil-dwelling arthropods, specific risk assessment considerations are made, especially for applications occurring before dense crop cover is established. pan-europe.info

Ecotoxicological Risk Assessment Methodologies for Environmental Compartments

Ecotoxicological risk assessment is a systematic process used to evaluate the potential adverse effects of chemical substances on ecosystems. ecotoxcentre.ch The fundamental principle involves comparing the Predicted Environmental Concentration (PEC) of a substance with its Predicted No-Effect Concentration (PNEC). erasm.org A risk is generally considered to be managed if the PEC/PNEC ratio is less than or equal to one. erasm.org

The PEC is estimated through environmental monitoring data or by using computer models that simulate the chemical's fate and transport in the environment. erasm.org The PNEC is derived from ecotoxicological test data by applying assessment factors (also known as safety or uncertainty factors) to account for uncertainties, such as extrapolating from laboratory data to real-world ecosystems and from acute to chronic effects. erasm.orgecetoc.org

The process for characterizing ecological effects involves evaluating a range of toxicity tests, from short-term acute studies to long-term chronic studies, and potentially field data. epa.gov These tests establish dose-response relationships for various organisms. epa.gov The basic elements for classifying aquatic hazards, for example, include acute and chronic aquatic toxicity, potential for bioaccumulation, and the degradation of the chemical. fao.org

For pesticides, risk assessment schemes often follow a tiered approach. pan-europe.infobugwood.org Initial tiers use worst-case assumptions and simple models (like the Hazard Quotient). If a potential risk is identified, higher-tier assessments are conducted, which involve more refined exposure estimates and more complex, realistic testing, such as semi-field or full-field studies. pan-europe.info This tiered approach allows for a focused and efficient evaluation of risk, ensuring that resources are directed toward the chemicals and scenarios of greatest concern. fao.orgbugwood.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetone |

| Astaxanthin |

| Atrazine |

| Carbosulfan (B1218777) |

| This compound |

| Diuron |

| Etofenprox |

| Glyphosate |

| Permethrin (B1679614) |

| Pyraclofos |

| Temephos |

Advanced Analytical Methodologies for Chlorphoxim Detection

Chromatographic Techniques for Environmental and Biological Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from complex mixtures. libretexts.org For Chlorphoxim analysis, several chromatographic techniques are utilized, each offering distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. mdpi.comnih.govpharmacyjournal.org This method combines the high separation efficiency of gas chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for detecting trace levels of contaminants in complex environmental matrices such as soil, water, and food. mdpi.comcsic.esresearchgate.net

In GC-MS/MS analysis, the sample extract is first injected into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium or nitrogen, transports the vaporized sample through a capillary column. eurl-pesticides.eu The separation of compounds is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The use of tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion for the target analyte (in this case, this compound) and then fragmenting it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces matrix interference, allowing for accurate quantification at very low concentrations. mdpi.commdpi.com Method validation for pesticide residue analysis using GC-MS/MS typically demonstrates good recovery rates (often between 70-120%) and high precision. shimadzu.comcabidigitallibrary.orgthermofisher.com

| Parameter | Typical Setting/Value |

|---|---|

| GC Column | HP-5MS (or equivalent), 15-30 m x 0.25 mm i.d., 0.25 µm film thickness eurl-pesticides.eu |

| Injection Mode | Splitless eurl-pesticides.eu |

| Injector Temperature | 250 - 300 °C eurl-pesticides.eu |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) eurl-pesticides.eu |

| Oven Temperature Program | Initial temp. 60-80°C, ramped to 300-310°C eurl-pesticides.eu |

| Ionization Mode | Electron Ionization (EI), 70 eV mdpi.com |

| MSD Transfer Line Temp. | 280 °C mdpi.com |

| Ion Source Temperature | 230 - 300 °C mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

| Limit of Quantification (LOQ) | Typically in the range of 5-10 µg/kg shimadzu.comcabidigitallibrary.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a complementary technique to GC-MS/MS and is particularly suited for the analysis of polar, non-volatile, or thermally labile compounds that are not amenable to gas chromatography. wikipedia.org LC-MS/MS has become a primary tool for the bioanalysis of pharmaceutical compounds and pesticide residues in biological matrices like plasma, serum, and urine due to its high sensitivity and selectivity. researchgate.netnih.govchromatographyonline.com

The process begins with the separation of the sample components via high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). wikipedia.org The separated analytes are then introduced into the mass spectrometer through an interface, most commonly using electrospray ionization (ESI). wikipedia.org ESI generates charged droplets from the LC eluent, from which ions of the analyte are released into the gas phase and directed into the mass analyzer. wikipedia.org Similar to GC-MS/MS, tandem mass spectrometry is employed to enhance specificity and sensitivity, allowing for the reliable quantification of this compound at trace levels in complex biological samples. eurl-pesticides.eufda.gov Validation studies for LC-MS/MS methods in pesticide analysis typically show excellent linearity and recovery, with limits of quantification often reaching sub-ppb levels. fda.govmdpi.com

| Parameter | Typical Setting/Value |

|---|---|

| LC Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) mdpi.com |

| Mobile Phase | Gradient elution with water (containing additives like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., Methanol, Acetonitrile) fda.govmdpi.com |

| Flow Rate | 0.2 - 1.0 mL/min mdpi.comdiva-portal.org |

| Ionization Source | Electrospray Ionization (ESI), often in positive or negative mode depending on the analyte fda.govmdpi.com |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) fda.gov |

| Precursor Ion (m/z) | Specific to the compound (e.g., for a similar compound like Chloramphenicol, m/z 321) fda.gov |

| Product Ions (m/z) | Specific fragments of the precursor ion fda.gov |

| Limit of Detection (LOD) | Can reach sub-µg/kg (ppb) levels (e.g., 0.08 ppb) fda.gov |

| Recovery | Generally in the range of 85-102% fda.gov |

High-Performance Liquid Chromatography (HPLC) with Specific Detectors

High-Performance Liquid Chromatography (HPLC) can be used as a standalone technique for the quantification of this compound, particularly when coupled with highly selective detectors. icm.edu.pl While not as specific as mass spectrometry, detectors like the Ultraviolet-Visible (UV-Vis) detector are commonly employed due to their robustness and cost-effectiveness. scioninstruments.commastelf.com

The separation principle in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov For organophosphates like this compound, reversed-phase chromatography with a C18 column is frequently used. icm.edu.pl A UV-Vis detector measures the absorbance of light by the analyte as it elutes from the column. scioninstruments.comshimadzu.com The selection of the detection wavelength is critical for sensitivity and is chosen based on the compound's maximum absorbance (λmax). For instance, a study on the related organophosphate Chlorpyrifos identified an optimal detection wavelength of 290 nm. icm.edu.pl While retention time is a key parameter for identification, it can be influenced by various factors, so running a standard is crucial for confirmation. researchgate.net Other detectors like fluorescence or charged aerosol detectors (CAD) can also be used depending on the analyte's properties and the required sensitivity. scioninstruments.comshimadzu.comnih.gov

| Parameter | Typical Setting/Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) icm.edu.pl |

| Mobile Phase | Mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., Acetonitrile) diva-portal.org |

| Elution Mode | Isocratic or Gradient nih.govnih.gov |

| Flow Rate | 1.0 mL/min diva-portal.org |

| Detector | UV-Vis Detector icm.edu.pl |

| Detection Wavelength (λ) | Typically in the UV range (e.g., 290 nm for Chlorpyrifos) icm.edu.pl |

| Retention Time (t_R) | Compound- and method-specific icm.edu.pl |

| Linear Range | Dependent on compound and detector sensitivity (e.g., 1-300 ppm) icm.edu.pl |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative and semi-quantitative analysis of pesticides. libretexts.orgresearchgate.netsigmaaldrich.com It is particularly useful as a screening method in laboratories with limited resources. researchgate.net The principle of TLC involves spotting a sample onto a plate coated with a thin layer of adsorbent (the stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber containing a suitable solvent system (the mobile phase). umich.edu

As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their affinity for the stationary and mobile phases. umich.edu This differential migration results in the separation of the mixture into distinct spots. The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. umich.eduictsl.net For visualization, various methods can be employed, such as spraying with a chemical reagent (e.g., 10% H2SO4 followed by heating) or viewing under UV light if the compounds are fluorescent or the plate contains a fluorescent indicator. umich.edusnu.ac.krsnu.ac.kr

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G or Aluminum oxide G plates researchgate.net |

| Mobile Phase (Eluent) | Solvent systems of varying polarity, e.g., Hexane (B92381), Ethyl acetate (B1210297) researchgate.net |

| Rf Value | Ratio of solute migration to solvent front migration; characteristic for a given system ictsl.net |

| Detection/Visualization | UV light (254 nm), chemical spray reagents (e.g., o-Tolidine & potassium iodide, silver nitrate), bioassays researchgate.netumich.edu |

| Minimum Detectable Quantity (MDQ) | Varies widely (ng to µg range) depending on the compound and detection method researchgate.net |

Spectroscopic and Biosensing Approaches for Environmental Monitoring

Beyond chromatography, other analytical strategies, including spectroscopic and biosensing methods, offer rapid and often portable solutions for environmental monitoring of this compound and other organophosphates.

Enzyme-Based Colorimetric Detection Methods

Enzyme-based biosensors provide a highly sensitive and specific approach for detecting organophosphate pesticides like this compound. mdpi.compreprints.org These methods are typically based on the inhibition of the enzyme acetylcholinesterase (AChE). assaygenie.comfrontiersin.orgattogene.com AChE plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (B1216132). bioassaysys.comsigmaaldrich.com Organophosphates are potent inhibitors of AChE, and this inhibitory effect forms the basis of the detection method. assaygenie.comfrontiersin.org

In a typical colorimetric assay, AChE activity is measured by observing a color change produced by a reaction product. mdpi.com The Ellman method is a classic example, where the hydrolysis of a substrate like acetylthiocholine (B1193921) by AChE produces thiocholine. assaygenie.combioassaysys.comsigmaaldrich.com This product then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored compound that can be quantified spectrophotometrically at approximately 412 nm. assaygenie.comsigmaaldrich.com In the presence of an inhibitor like this compound, the activity of AChE is reduced, leading to a decrease in color development. The degree of inhibition is proportional to the concentration of the pesticide. bioassaysys.com This approach allows for rapid, sensitive, and high-throughput screening of inhibitors. bioassaysys.comsigmaaldrich.com The integration of nanomaterials, or "nanozymes," can further enhance the catalytic activity and stability of these biosensors. drpress.orgnih.gov

| Component | Function |

|---|---|

| Enzyme | Acetylcholinesterase (AChE) - Catalyzes the substrate hydrolysis; is inhibited by the analyte. assaygenie.com |

| Analyte | This compound (or other organophosphate) - Inhibits the activity of AChE. frontiersin.org |

| Substrate | Acetylthiocholine (or similar) - Hydrolyzed by AChE to produce a detectable product. assaygenie.com |

| Chromogenic Reagent | DTNB (Ellman's Reagent) - Reacts with the hydrolysis product (thiocholine) to produce a colored compound. sigmaaldrich.com |

| Buffer | Maintains optimal pH (e.g., pH 7.5-8.0) for the enzymatic reaction. sigmaaldrich.com |

| Detection Instrument | Spectrophotometer or Plate Reader - Measures the absorbance of the colored product (e.g., at 412 nm). bioassaysys.com |

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced analytical technique that significantly amplifies the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver. clinmedjournals.orgresearchgate.net This enhancement, which can be on the order of 10⁷ to 10¹⁵, allows for the detection of analytes at extremely low concentrations, making it a powerful tool for trace detection. clinmedjournals.org The technique provides a unique vibrational "fingerprint" of the target molecule, offering high specificity and sensitivity for identification. mdpi.comfrontiersin.org

For the detection of pesticides like this compound, SERS offers several advantages, including rapid analysis times, minimal sample preparation, and the potential for on-site analysis using portable Raman spectrometers. mdpi.commdpi.com The detection mechanism relies on the interaction of the analyte with a SERS-active substrate. researchgate.net The choice of substrate and its morphology are critical for maximizing the signal enhancement. mdpi.com

Research into the detection of organophosphate and organochlorine pesticides has demonstrated the viability of SERS for this class of compounds. mdpi.com While direct SERS detection of this compound can be challenging due to its potentially low affinity for standard metallic substrates, ingenious strategies are being developed to overcome this. mdpi.com These include modifying the surface of the nanoparticles to increase the affinity for the target analyte or using composite materials. For instance, combining SERS with electrochemistry can utilize electric fields to attract and preconcentrate molecules at the SERS-active sites, enhancing detection. mdpi.com Studies on similar pesticides, such as chlorpyrifos, have successfully used SERS for detection at nanogram levels, indicating the potential for developing highly sensitive assays for this compound. nih.gov

| SERS Substrate Type | Typical Nanomaterials | Potential Enhancement Factor | Key Advantages |

| Colloidal Nanoparticles | Gold (Au), Silver (Ag) | 10⁶ - 10⁸ | Easy to synthesize, high surface area. |

| Nanoparticles on Solid Support | Ag or Au deposited on glass, silicon wafers | 10⁷ - 10¹⁰ | Reproducible, stable, suitable for portable devices. spectroscopyonline.com |

| Embedded Nanostructures | Nanoparticles within gels or polymers | Up to 10⁹ | Improved concentration of analytes, reduced manufacturing cost. mdpi.com |

This table provides an overview of common SERS substrate types and their general characteristics relevant for pesticide detection.

Fourier-Transform Infrared (FTIR) Spectroscopy for Environmental Samples

Fourier-Transform Infrared (FTIR) Spectroscopy is a versatile analytical technique used for the identification and characterization of chemical compounds by measuring the absorption of infrared radiation. richmondscientific.comazooptics.com The resulting spectrum represents a unique molecular fingerprint, as specific chemical bonds vibrate at characteristic frequencies upon absorbing IR radiation. azooptics.comnih.gov This allows for the identification of functional groups within a molecule, making FTIR a valuable tool for analyzing environmental pollutants like this compound. richmondscientific.comnih.gov

In the context of environmental analysis, FTIR can detect contaminants in air, water, and soil samples. richmondscientific.com The technique is advantageous because it is non-destructive, requires minimal sample preparation in some cases, and can provide rapid results. mdpi.comspectroscopyonline.com For the analysis of this compound, FTIR would identify characteristic absorption bands corresponding to its specific functional groups, such as the P=S (thionophosphate), P-O-C (phosphate ester), and C-Cl (chloro) bonds, as well as vibrations from the aromatic ring structure.

The application of FTIR to environmental samples often involves Attenuated Total Reflectance (ATR-FTIR), a technique where the sample is brought into direct contact with an internal reflection element (crystal). researchgate.net This is particularly useful for analyzing solid or liquid samples with little to no preparation. Researchers have used FTIR to monitor the degradation of plastics in the environment and to assess microbial interactions with pollutants, showcasing its utility in complex environmental matrices. nih.govresearchgate.net While challenges such as sample complexity and data interpretation exist, FTIR remains a powerful tool for the qualitative and quantitative analysis of pesticides. nih.govspectroscopyonline.com

| Functional Group in this compound | Typical FTIR Absorption Range (cm⁻¹) | Vibrational Mode |

| P=S (Thionophosphate) | 600 - 850 | Stretching |

| P-O-Ar (Aryl phosphate ester) | 1150 - 1240 | Stretching |

| C-Cl (Aryl chloride) | 1000 - 1100 | Stretching |

| C=N (Oxime) | 1620 - 1690 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

This table presents expected FTIR absorption regions for the key functional groups present in the this compound molecule. Exact peak positions can vary based on the molecular environment and sample matrix.

Sample Preparation and Extraction Strategies for Complex Environmental Matrices

The accurate detection of this compound in complex environmental matrices such as soil, water, and sediment necessitates effective sample preparation and extraction. researchgate.net These steps are critical to isolate the analyte from interfering substances, concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument. mdpi.comthermofisher.com

Solid-Phase Extraction (SPE) is a widely used technique for aqueous samples. mdpi.comwikipedia.org It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). thermofisher.com this compound, being a relatively nonpolar organophosphate, can be effectively retained on nonpolar sorbents like C18 (octadecylsilane) from a polar matrix like water. chromatographyonline.com The analyte is then eluted with a small volume of a nonpolar organic solvent, achieving both cleanup and concentration. thermofisher.comca.gov

Liquid-Liquid Extraction (LLE) is a traditional method where the analyte is partitioned between the aqueous sample and an immiscible organic solvent. mdpi.com Solvents like dichloromethane (B109758) or hexane are suitable for extracting this compound from water samples. mdpi.com However, LLE can be labor-intensive and uses large volumes of organic solvents. mdpi.com

For solid samples like soil and sediment, several extraction methods are employed:

Soxhlet Extraction: A classic technique involving continuous extraction of the solid sample with a heated organic solvent. mdpi.comthermofisher.com It is exhaustive but slow and solvent-intensive.

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process, reducing solvent consumption, and improving efficiency. mdpi.commilestonesrl.com

Accelerated Solvent Extraction (ASE): Also known as pressurized fluid extraction, this method uses conventional solvents at elevated temperatures and pressures to rapidly extract analytes from solid matrices. thermofisher.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for pesticide residue analysis in food and is adaptable to environmental samples. chromatographyonline.com It typically involves an initial extraction with a solvent like acetonitrile, followed by a cleanup step using dispersive SPE (dSPE) with a mixture of sorbents to remove matrix interferences. chromatographyonline.com

| Extraction Technique | Applicable Matrix | Common Solvents/Sorbents | Key Advantages |

| Solid-Phase Extraction (SPE) | Water, Liquid Samples | C18, Polymeric Sorbents; Elution with Ethyl Acetate, Acetonitrile | High selectivity, reduced solvent use, easily automated. chromatographyonline.comca.gov |

| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane, Hexane | Simple, requires minimal specialized equipment. mdpi.com |

| Soxhlet Extraction | Soil, Sediment, Solids | Hexane, Acetone, Dichloromethane | Exhaustive extraction, well-established method. mdpi.comepa.gov |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment, Solids | Acetone:Hexane, Dichloromethane | Fast, reduced solvent consumption. mdpi.commilestonesrl.com |

| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Solids | Hexane, Dichloromethane, Toluene | Fast, automated, low solvent use. thermofisher.com |

| QuEChERS | Soil, Food, Biota | Acetonitrile; dSPE with PSA, C18, GCB | Fast, high throughput, effective cleanup. chromatographyonline.com |

This table summarizes common extraction strategies for pesticide analysis in complex environmental matrices.

Method Validation, Limits of Detection, and Quantification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. fao.orgfrontiersin.org For the analysis of this compound, this ensures that the chosen method provides reliable, accurate, and reproducible results. fao.org Key performance characteristics evaluated during validation include selectivity, linearity, trueness (as bias or recovery), precision, robustness, and the limits of detection and quantification. demarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. fao.orgd-nb.info

The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise or a blank sample, though not necessarily quantified with acceptable precision. cawood.co.uknih.govcdc.gov It is often estimated as three times the standard deviation of the blank (3σ) or a signal-to-noise ratio (S/N) of 3. d-nb.infocawood.co.uk

The LOQ is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. nih.gov It is the concentration at which quantitative results can be confidently reported. cawood.co.uk The LOQ is commonly established as ten times the standard deviation of the blank (10σ) or at an S/N ratio of 10. fao.orgd-nb.info

The determination of LOD and LOQ for this compound analysis is crucial for risk assessment, as regulatory limits for pesticides in environmental samples are often set at very low levels. The validation process involves analyzing spiked blank samples (e.g., clean water or soil) at various concentrations near the expected limits. fao.org For instance, a study determining organophosphorus pesticides in scallions reported detection limits between 0.025 and 0.200 mg/L. researchgate.net Another study on organochlorine pesticides in water found method detection limits ranging from 0.001 to 0.005 µg/L and quantification limits from 0.002 to 0.016 µg/L, highlighting the sensitivity achievable with modern analytical techniques. d-nb.info

| Validation Parameter | Description | Common Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99. researchgate.net |

| Trueness (Recovery) | The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. Measured via analysis of spiked samples. | Typically 70-120% recovery. fao.org |

| Precision (RSD) | The closeness of agreement between independent test results obtained under stipulated conditions. Expressed as Relative Standard Deviation (%RSD). | Typically < 20% RSD. fao.org |

| Selectivity | The ability of the method to measure the analyte of interest accurately in the presence of other components (e.g., matrix interferences). | No significant interfering peaks at the analyte retention time. |

| LOD | The lowest concentration reliably detected. | Signal-to-Noise Ratio ≥ 3. d-nb.info |

| LOQ | The lowest concentration reliably quantified. | Signal-to-Noise Ratio ≥ 10. fao.org |

This table outlines key method validation parameters and typical criteria used in pesticide residue analysis.

Regulatory Science and Environmental Policy Implications

Frameworks for Environmental Risk Assessment of Pesticides

Environmental risk assessment (ERA) for pesticides is a systematic process used by regulatory agencies worldwide to evaluate the potential harm that a pesticide may cause to non-target organisms and the environment. epa.govsetac.org This process is a critical component of the decision-making for the registration and marketing of plant protection products. researchgate.net The fundamental goal is to determine the likelihood of adverse ecological effects occurring from exposure to a pesticide. epa.gov

The ERA process generally consists of three main phases:

Problem Formulation: This initial phase involves identifying the specific environmental protection goals and selecting the assessment endpoints. It defines the scope of the assessment by considering the pesticide's use patterns, its potential environmental fate, and the ecological components that might be exposed. epa.gov

Analysis Phase: This phase has two key components:

Exposure Characterization: This involves determining how a pesticide moves through and persists in the environment (e.g., in soil, water, and air) and estimating the potential exposure of non-target organisms to the pesticide and its degradation products. epa.govscielo.org.co

Ecological Effects Characterization (Hazard Assessment): This evaluates the intrinsic toxicity of the pesticide to a range of non-target organisms, including plants, invertebrates, fish, birds, and mammals. epa.govsetac.org This is typically based on a suite of standardized laboratory and field studies.

Risk Characterization: In this final phase, the information from the exposure and effects assessments is integrated to estimate the probability and magnitude of adverse effects. canada.ca This involves comparing the predicted environmental concentrations (PECs) with the concentrations at which no adverse effects are expected (predicted no-effect concentrations or PNECs). The outcome of the risk characterization informs the risk management decisions, which may include approving the pesticide, restricting its use, or denying registration. researchgate.net

Frameworks like those used by the U.S. Environmental Protection Agency (EPA) and European authorities are tiered, starting with conservative screening-level assessments and progressing to more detailed, higher-tier assessments if a potential risk is identified. canada.caepa.gov For instance, the EU's framework under Regulation (EC) No 1107/2009 requires a comprehensive dossier of toxicological and ecotoxicological data before a pesticide can be placed on the market. researchgate.net Similarly, Canada's Pest Management Regulatory Agency (PMRA) employs a science-based risk assessment framework to determine if risks to human health and the environment are acceptable. canada.ca

Scientific Evidence Informing Environmental Regulatory Decisions

Scientific evidence is the cornerstone of regulatory decisions regarding pesticides like Chlorphoxim. This evidence is generated through a wide range of studies designed to assess a compound's potential environmental impact. For this compound, an organophosphate insecticide, key scientific findings revolve around its toxicity to non-target species and its behavior in the environment. herts.ac.ukbohrium.com

This compound acts as a cholinesterase inhibitor, a mechanism of action common to organophosphate insecticides, which leads to neurotoxic effects in target and non-target organisms. scielo.org.coherts.ac.uk Regulatory agencies rely on ecotoxicity data to determine the potential hazard to wildlife. Research has shown that this compound is highly toxic to birds. herts.ac.uk Studies on other organophosphates, such as Chlorpyrifos, have highlighted the importance of also assessing their degradation products, which can sometimes be more toxic or persistent than the parent compound. scielo.org.co

The following table summarizes key ecotoxicity data for this compound, which is representative of the type of scientific evidence used in risk assessments.

Interactive Data Table: Ecotoxicity of this compound

| Species | Endpoint | Value (mg/L or as noted) | Source Quality | Interpretation |

| Anas platyrhynchos (Mallard duck) | LD50 | >500 mg/kg | Verified | Low toxicity |

| Colinus virginianus (Bobwhite quail) | LD50 | 10.3 mg/kg | Verified | High toxicity |

| Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | 0.82 | Verified | Moderate toxicity |

| Daphnia magna (Water flea) | 48h EC50 | 0.0016 | Verified | High toxicity |

| Bee | LD50 | 0.1 µ g/bee | Unverified | High toxicity |

| Data derived from pesticide properties databases. |

Challenges and Advancements in Regulating Chemical Mixtures in the Environment

Organisms in the environment are rarely exposed to single chemicals; instead, they are exposed to complex mixtures of contaminants. ecologyandsociety.orgnih.gov This reality presents a significant challenge for regulatory science, as traditional risk assessments have predominantly focused on the effects of individual substances. researchgate.netumweltbundesamt.de

The primary challenges in regulating chemical mixtures include:

Combinatorial Complexity: The sheer number of chemicals in the environment makes it impossible to test every possible combination. nih.govresearchgate.net

Understanding Interactions: Chemicals in a mixture can interact in several ways:

Additive effects: The combined effect is the sum of the individual effects. This is often assumed for chemicals with similar modes of action, such as different organophosphate insecticides. ecologyandsociety.org

Synergistic effects: The combined effect is greater than the sum of the individual effects. nih.gov

Antagonistic effects: The combined effect is less than the sum of the individual effects. nih.gov

Data Gaps: There is a general lack of understanding and data on the toxicological interactions of many chemicals, especially across different classes. ecologyandsociety.orgresearchgate.net

Regulatory Frameworks: Current regulations are often ill-equipped to address the complexities of mixture toxicity. ecologyandsociety.org For example, the "risk cup" approach under the FQPA was designed to address mixtures with a similar mechanism of action but does not fully account for synergism or mixtures of pesticides from multiple classes. ecologyandsociety.org

Advancements in this area are focused on developing new methodologies and regulatory approaches. One common approach for chemicals with similar modes of action, like the organophosphates including this compound, is the assumption of concentration addition. ecologyandsociety.org However, this method is less effective for mixtures of pesticides from different classes. researchgate.net New Approach Methodologies (NAMs), which use non-animal testing methods, are being explored to better understand and predict the effects of mixtures. nih.gov Regulatory bodies like the U.S. EPA have developed guidance for screening-level cumulative risk assessments to prioritize which chemical groups require more in-depth evaluation. epa.gov In Europe, there is an ongoing effort to improve the assessment of chemical mixtures under regulations like REACH. umweltbundesamt.de

International and National Approaches to Pesticide Environmental Governance

The governance of pesticides involves a multi-layered system of international agreements and national legislation designed to ensure their safe use. fao.org

International Approaches: Several international organizations play a key role in establishing a global framework for pesticide management.

The Food and Agriculture Organization of the United Nations (FAO): The FAO developed the International Code of Conduct on the Distribution and Use of Pesticides, which provides a voluntary framework for all stakeholders involved in the pesticide lifecycle. fao.orgfao.org It promotes a life-cycle approach to pesticide management and advocates for Integrated Pest Management (IPM) to reduce reliance on chemical pesticides. fao.orgresearchgate.net

The Organisation for Economic Co-operation and Development (OECD): The OECD works to harmonize pesticide regulation among its member countries by developing common methods for data generation and risk assessment. epa.gov This collaboration helps to streamline the evaluation process, reduce costs for both governments and industry, and build mutual trust among regulatory authorities. epa.gov

The World Health Organization (WHO): The WHO focuses on the public health aspects of pesticide use, including the development of policies for managing public health pesticides and promoting Integrated Vector Management (IVM). who.int

National Approaches: National governments implement and enforce pesticide regulations within their jurisdictions, often building upon international guidelines.

United States: The U.S. Environmental Protection Agency (EPA) regulates pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA). nih.gov FIFRA requires that all pesticides sold or distributed in the U.S. be registered by the EPA, a process that involves a thorough scientific review of their potential effects on human health and the environment. propublica.org The FQPA amended these laws to require a health-based safety standard for pesticide residues in food. nih.gov

European Union: The EU has a stringent, two-tiered system for pesticide approval. Active substances are first assessed at the EU level. If approved, individual member states can then authorize plant protection products containing that substance. researchgate.net Regulation (EC) No 1107/2009 sets out the rules for the authorization of pesticides, employing a hazard-based approach for certain substances of high concern. pesticidecollaboration.org